![molecular formula C15H16N4O B10959790 (2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone](/img/structure/B10959790.png)
(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone
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Overview
Description
2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE is a complex organic compound characterized by the presence of pyrazole rings and cyclopentanone. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE typically involves multi-step organic reactions. The process often starts with the preparation of pyrazole intermediates, followed by their condensation with cyclopentanone under specific conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The pyrazole rings can undergo substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE
- **1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-CYCLOPENTANONE
Uniqueness
2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOPENTANONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2Z,5E)-2,5-bis[(1-methylpyrazol-3-yl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C15H16N4O/c1-18-7-5-13(16-18)9-11-3-4-12(15(11)20)10-14-6-8-19(2)17-14/h5-10H,3-4H2,1-2H3/b11-9-,12-10+ |
InChI Key |
ZSHIGUKICJFMHP-DSOJMZEYSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/2\CC/C(=C/C3=NN(C=C3)C)/C2=O |
Canonical SMILES |
CN1C=CC(=N1)C=C2CCC(=CC3=NN(C=C3)C)C2=O |
Origin of Product |
United States |
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